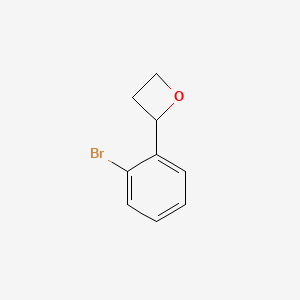

2-(2-Bromophenyl)oxetane

Vue d'ensemble

Description

2-(2-Bromophenyl)oxetane is an organic compound that belongs to the oxetane family. It is characterized by a four-membered ring containing an oxygen atom and a bromophenyl group attached to the second carbon of the oxetane ring.

Mécanisme D'action

Target of Action

Oxetanes, in general, have been known to play an important role in medicinal chemistry and organic synthesis . They are known precursors to various heterocycles and have been used in the identification of kinase inhibitors .

Mode of Action

The mode of action of 2-(2-Bromophenyl)oxetane involves its interaction with its targets, leading to various changes. Oxetanes are known to undergo smooth intramolecular cyclization to form corresponding 2-oxazolines . This process provides rapid access to various natural products and antibacterial molecules .

Biochemical Pathways

Oxetanes are known to be involved in various reactions, including ring-closing approaches and [2+2] cycloadditions .

Pharmacokinetics

Oxetanes have been reported to have attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . These properties can improve the bioavailability of the compound .

Result of Action

Oxetanes have been known to undergo various transformations, leading to the formation of different derivatives .

Action Environment

The reactivity of oxetanes has been shown to be sensitive to factors such as temperature .

Analyse Biochimique

Biochemical Properties

2-(2-Bromophenyl)oxetane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn can alter the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent adducts with biomolecules, which can lead to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic rates and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These toxic effects are likely due to the compound’s ability to generate ROS and form covalent adducts with cellular proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to potential toxicity. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound can also bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and ROS production. Additionally, this compound can localize to the nucleus, where it can interact with DNA and nuclear proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-(2-bromophenyl)ethanol under basic conditions. This reaction can be catalyzed by bases such as sodium hydride or potassium tert-butoxide, leading to the formation of the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Bromophenyl)oxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The oxetane ring can be oxidized to form oxetane derivatives with different functional groups.

Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions in the presence of Lewis acids or other catalysts.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Ring-Opening Reactions: Lewis acids like boron trifluoride etherate or aluminum chloride.

Major Products Formed:

- Substituted oxetanes with various functional groups.

- Oxetane derivatives with oxidized functional groups.

- Open-chain compounds resulting from ring-opening reactions .

Applications De Recherche Scientifique

2-(2-Bromophenyl)oxetane has found applications in several scientific research areas:

Comparaison Avec Des Composés Similaires

2-Phenyl-oxetane: Lacks the bromine atom, leading to different reactivity and applications.

2-(2-Chlorophenyl)oxetane: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

2-(2-Fluorophenyl)oxetane: Contains a fluorine atom, which can influence its biological activity and stability.

Uniqueness: 2-(2-Bromophenyl)oxetane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Propriétés

IUPAC Name |

2-(2-bromophenyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYKDHUJZQLYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783579-30-5 | |

| Record name | 2-(2-bromophenyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2614112.png)

![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)

![5-methyl-4-(morpholine-4-sulfonyl)-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2614119.png)

![N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2614121.png)

![3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2614122.png)

![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate](/img/structure/B2614123.png)

![N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614129.png)